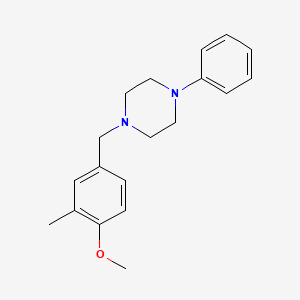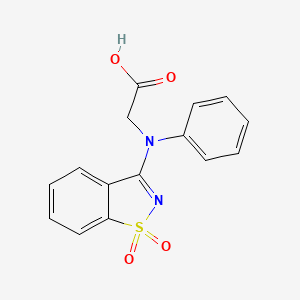
1-(4-methoxy-3-methylbenzyl)-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxy-3-methylbenzyl)-4-phenylpiperazine, also known as GBR 12909, is a piperazine derivative that acts as a potent and selective dopamine reuptake inhibitor. It has been widely studied for its potential use in treating various neurological and psychiatric disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and addiction.
Wirkmechanismus
1-(4-methoxy-3-methylbenzyl)-4-phenylpiperazine 12909 acts as a potent and selective dopamine reuptake inhibitor, meaning that it blocks the reuptake of dopamine in the brain, leading to increased dopamine levels and enhanced dopaminergic neurotransmission. This mechanism of action is similar to that of other dopamine reuptake inhibitors, such as cocaine and methylphenidate.
Biochemical and physiological effects:
The increased dopamine levels resulting from 1-(4-methoxy-3-methylbenzyl)-4-phenylpiperazine 12909 administration have been shown to have a variety of biochemical and physiological effects. These include increased locomotor activity, improved motor function, and reduced symptoms of Parkinson's disease in animal models. In addition, 1-(4-methoxy-3-methylbenzyl)-4-phenylpiperazine 12909 has been shown to increase attention and cognitive function in animal models of ADHD.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-methoxy-3-methylbenzyl)-4-phenylpiperazine 12909 in lab experiments is its potent and selective dopamine reuptake inhibition, which allows for precise manipulation of dopaminergic neurotransmission. However, one limitation is that 1-(4-methoxy-3-methylbenzyl)-4-phenylpiperazine 12909 has a relatively short half-life, which may limit its usefulness in long-term experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-methoxy-3-methylbenzyl)-4-phenylpiperazine 12909. One area of interest is its potential use in treating addiction, particularly to cocaine and other stimulants. Another area of interest is its potential use in treating other neurological and psychiatric disorders, such as depression and anxiety. Additionally, further studies are needed to better understand the long-term effects of 1-(4-methoxy-3-methylbenzyl)-4-phenylpiperazine 12909 administration and its potential for abuse.
Synthesemethoden
1-(4-methoxy-3-methylbenzyl)-4-phenylpiperazine 12909 can be synthesized using a multi-step process that involves the reaction of 4-methoxy-3-methylbenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This hydrazone is then reacted with 1-bromo-4-(4-chlorophenyl)piperazine to yield 1-(4-methoxy-3-methylbenzyl)-4-phenylpiperazine 12909.
Wissenschaftliche Forschungsanwendungen
1-(4-methoxy-3-methylbenzyl)-4-phenylpiperazine 12909 has been extensively studied for its potential therapeutic applications in treating various neurological and psychiatric disorders. It has been shown to improve motor function and reduce the symptoms of Parkinson's disease in animal models. In addition, it has been investigated as a potential treatment for ADHD and addiction, as it has been shown to increase dopamine levels in the brain.
Eigenschaften
IUPAC Name |
1-[(4-methoxy-3-methylphenyl)methyl]-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-16-14-17(8-9-19(16)22-2)15-20-10-12-21(13-11-20)18-6-4-3-5-7-18/h3-9,14H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYKBYTXZIPWGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCN(CC2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5261123 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-chlorophenyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide](/img/structure/B5673393.png)
![1-methyl-4-[(4-phenoxyphenyl)sulfonyl]piperazine](/img/structure/B5673403.png)
![(1S*,5R*)-3-isonicotinoyl-6-[(5-methyl-1H-tetrazol-1-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5673412.png)
![1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-benzimidazole](/img/structure/B5673419.png)
![3,4-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5673424.png)


![8-[(4R)-4-hydroxy-L-prolyl]-2-(3-methoxybenzyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5673434.png)
![(3R*,5R*)-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5673448.png)
![2-[(3-furoylamino)methyl]-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5673456.png)
![ethyl [2-(propionylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B5673459.png)
![N-1,3-benzodioxol-5-yl-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5673464.png)
![(2S)-4-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1H-1,2,3-triazol-1-yl}-2-hydroxybutanoic acid](/img/structure/B5673466.png)
